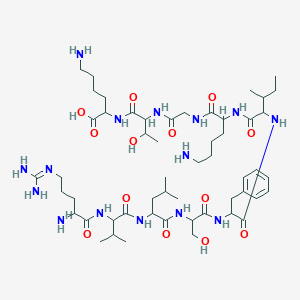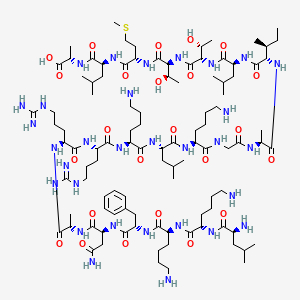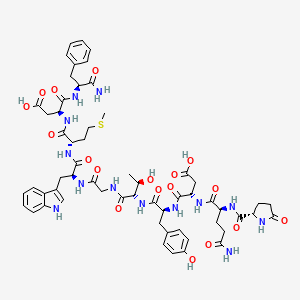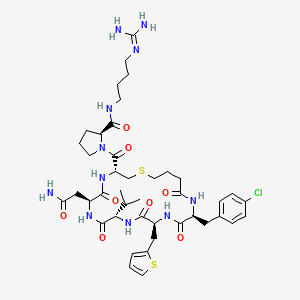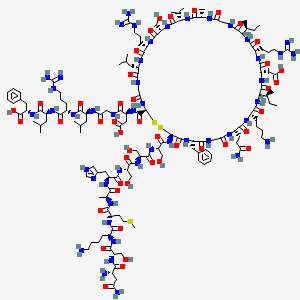
Melanocyte protein Pmel 17 precursor (44-59)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The Melanocyte Protein PMEL 17 (44-59) refers to a specific segment within the PMEL protein, also known as GP100 . This segment spans from the 44th to the 59th amino acid in the protein sequence . Notably, this peptide sequence is relevant in the contexts of human, bovine, and mouse species .
Synthesis Analysis
PMEL 17 is a melanocyte-specific type I transmembrane glycoprotein . It is enriched in melanosomes, which are the melanin-producing organelles in melanocytes . This protein plays an essential role in the structural organization of premelanosomes . It is involved in generating internal matrix fibers that define the transition from Stage I to Stage II melanosomes . This protein undergoes a complex pattern of post-translational processing and modification that is essential to its proper functioning .Molecular Structure Analysis
The molecular weight of Melanocyte Protein PMEL 17 (44-59) is 2105.32 . The sequence of this protein is Trp-Asn-Arg-Gln-Leu-Tyr-Pro-Glu-Trp-Thr-Glu-Ala-Gln-Arg-Leu-Asp . The formula of this protein is C95H137N27O29 .Chemical Reactions Analysis
PMEL 17 forms physiological amyloids that play a central role in melanosome morphogenesis and pigmentation . The maturation of unpigmented premelanosomes from stage I to II is marked by the assembly of processed amyloidogenic fragments into parallel fibrillar sheets, which elongate the vesicle into a striated ellipsoidal shape .Physical And Chemical Properties Analysis
The Melanocyte Protein PMEL 17 (44-59) should be stored at -20 or even -70 degrees Celsius . After dissolution, it should be stored at -70 degrees Celsius in aliquots to avoid repeated freeze-thaw cycles .Wissenschaftliche Forschungsanwendungen
Chromosomal Mapping and Structural Analysis
- Melanocyte protein Pmel 17 precursor is preferentially expressed in melanocytes. Its expression correlates with melanin content, and its chromosomal location has been mapped in mice and humans. It is composed of 645 amino acids and contains a potential membrane anchor segment, indicating it may be a membrane-associated protein in melanocytes. The protein also features five potential N-glycosylation sites and high levels of serine and threonine (Kwon et al., 1991).
Genetic Mutations and Coat Color
- A study on mice identified a single nucleotide insertion in the Pmel 17 gene, which is predicted to alter the protein's C-terminus. This mutation correlates with the silver coat color locus in mice, suggesting a role in pigmentation (Kwon et al., 1995).
Amyloid Fibril Formation
- Pmel17 mediates early steps in melanosome formation, where proteolytic fragments form insoluble, amyloid-like fibrils. Specific domains within Pmel17, particularly an N-terminal domain and a polycystic kidney disease-1 domain, are essential for this fibril formation. These findings shed light on the structural core of Pmel17 amyloid and its role in melanosome biogenesis (Watt et al., 2009).
Role in Melanogenesis
- The Pmel 17/silver locus protein, associated with progressive graying in mice, lacks known melanogenic catalytic activities. Instead, it may contribute to melanogenesis as a structural protein, supporting the melanosome matrix and possibly playing a novel catalytic function in melanin production (Kobayashi et al., 1994).
Premelanosome Morphogenesis
- Pmel17 initiates premelanosome morphogenesis within multivesicular bodies. This process suggests that Pmel17 directly influences the biogenesis of premelanosomes, essential subcellular organelles for melanin synthesis and storage (Berson et al., 2001).
Melanosome Transfer and Cosmetic Applications
- Quantitative measurement of Pmel 17 in human melanocyte-keratinocyte co-cultures provides a method to evaluate melanosome transfer. This approach can facilitate the development of whitening compounds, demonstrating Pmel 17's potential application in cosmetic science (Verdy et al., 2012).
Immunological Role in Melanoma
- Pmel-17/gp100, a melanocyte-specific protein, is recognized by human CTL (Cytotoxic T Lymphocytes) in an HLA-A3-restricted manner. This recognition plays a significant role in the immune response against melanoma, suggesting its importance in cancer immunotherapy (Skipper et al., 1996).
Potential in Antibody Drug Conjugate Therapy
- A monoclonal antibody against PMEL, a melanocyte-specific glycoprotein, shows promise for antibody drug conjugate therapy in pigmentary diseases. This finding underscores PMEL's potential as a target in specific therapeutic applications (Shi et al., 2014).
Wirkmechanismus
Safety and Hazards
Eigenschaften
CAS-Nummer |
195523-86-5 |
|---|---|
Molekularformel |
C95H137N27O28 |
Molekulargewicht |
2105.27 |
Sequenz |
WNRQLYPEWTEAQRLD |
Quelle |
Homo sapiens (human) |
Lagerung |
Common storage 2-8℃, long time storage -20℃. |
Synonyme |
Melanocyte protein Pmel 17 precursor (44-59) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




